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molecular formula C4H11Cl2F3N2 B2602221 rac-4,4,4-Trifluorobutane-1,2-diamine dihydrochloride CAS No. 1609345-92-7

rac-4,4,4-Trifluorobutane-1,2-diamine dihydrochloride

Cat. No. B2602221
M. Wt: 215.04
InChI Key: WXJFABJLXVUVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126998B2

Procedure details

130 mg of rac-benzyl (1-amino-4,4,4-trifluorobutan-2-yl)carbamate trifluoroacetate (Example 147 A, 0.33 mmol, 1 equivalent) were initially charged in 8.4 ml of methanol, under argon, 35 mg (0.03 mmol) of 10% palladium on activated carbon were added and the mixture was hydrogenated at RT and atmospheric pressure overnight. The mixture was then filtered through a Millipore® filter, 0.33 ml of 2 N hydrochloric acid in diethyl ether (0.66 mmol, 2 equivalents) was added and the mixture was concentrated. This gave 72 mg (100% of theory) of the title compound.
Name
rac-benzyl (1-amino-4,4,4-trifluorobutan-2-yl)carbamate trifluoroacetate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.66 mmol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[NH2:8][CH2:9][CH:10]([NH:16]C(=O)OCC1C=CC=CC=1)[CH2:11][C:12]([F:15])([F:14])[F:13].[ClH:27].C(OCC)C>CO.[Pd]>[ClH:27].[ClH:27].[F:13][C:12]([F:15])([F:14])[CH2:11][CH:10]([NH2:16])[CH2:9][NH2:8] |f:0.1,6.7.8|

Inputs

Step One
Name
rac-benzyl (1-amino-4,4,4-trifluorobutan-2-yl)carbamate trifluoroacetate
Quantity
130 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.NCC(CC(F)(F)F)NC(OCC1=CC=CC=C1)=O
Name
Quantity
8.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.66 mmol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT
CUSTOM
Type
CUSTOM
Details
atmospheric pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a Millipore®
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
Smiles
Cl.Cl.FC(CC(CN)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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